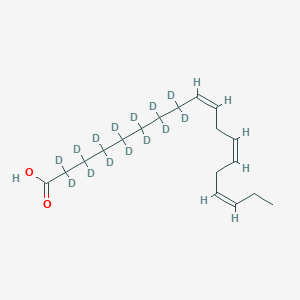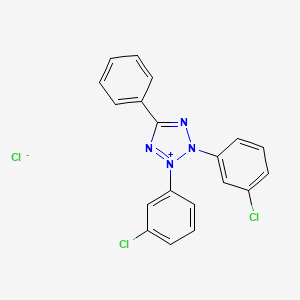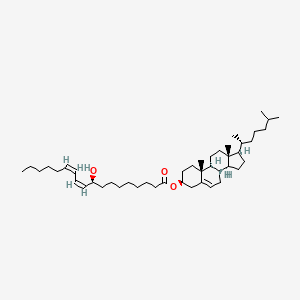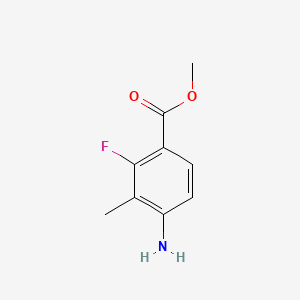
alpha-Linolenic Acid-d14
Vue d'ensemble
Description
Synthesis Analysis
Alpha-Linolenic Acid-d14 can be synthesized through several methods, including catalytic hydrogenation of precursor molecules or direct isotopic exchange. One of the most commonly used methods for synthesizing Alpha-Linolenic Acid-d14 involves the hydrogenation of linolenic acid-d5.Molecular Structure Analysis
Alpha-Linolenic Acid-d14 has the same physical and chemical properties as regular ALA, with the exception of the presence of deuterium. Its molecular formula is C18H30O2, and it has a molecular weight of 282.44 g/mol. It contains fourteen deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, 6’, 7, 7’, 8, and 8’ positions .Chemical Reactions Analysis
Alpha-Linolenic Acid-d14 is the deuterium labeled alpha-Linolenic acid. Alpha-Linolenic acid, isolated from seed oils, is an essential fatty acid that cannot be synthesized by humans . Alpha-Linolenic acid can affect the process of thrombotic through the modulation of PI3K/Akt signaling .Physical And Chemical Properties Analysis
Alpha-Linolenic Acid-d14 has the same physical and chemical properties as regular ALA, with the exception of the presence of deuterium. Its molecular formula is C18H30O2, and it has a molecular weight of 282.44 g/mol. It is a viscous, oily liquid at room temperature and has a melting point of -11°C.Applications De Recherche Scientifique
Cardiovascular Disease Prevention
Alpha-Linolenic Acid: (ALA) has been associated with a reduced risk of cardiovascular diseases (CVD). Studies suggest that higher dietary intake and tissue biomarkers of ALA are linked to lower mortality rates from all causes, CVD, and coronary heart disease . ALA-d14, with its isotopic labeling, can be used to trace and study these preventive effects in greater detail, especially in understanding the metabolic pathways and the role of ALA in reducing triglycerides and blood pressure.
Cancer Research
While ALA has shown potential in reducing the risk of CVD, some studies indicate a slightly higher risk of cancer mortality associated with its intake . ALA-d14 can be instrumental in cancer research by providing a means to track the metabolism of ALA and its interaction with cancer cells, potentially leading to a better understanding of its effects on cancer progression.
Metabolic Syndrome Management
Research indicates inconsistent effects of ALA on metabolic syndrome components, such as abdominal obesity, dyslipidemia, and impaired insulin sensitivity . ALA-d14 can be used to study the direct effects of ALA on these conditions, distinguishing them from the effects of its metabolites, EPA and DHA.
Nutritional Studies
ALA is an essential fatty acid found in various plant oils. ALA-d14 can be used in nutritional studies to investigate the absorption and conversion rates of ALA to its metabolites in the human body. This can help in understanding the efficiency of ALA conversion to EPA and DHA, which are crucial for human health .
Lipidomics
ALA-d14, with its deuterium atoms, is a valuable tool in lipidomics to study the complex lipid profiles and pathways in the human body. It can help in identifying the roles of different lipids and their interactions with diseases.
Quantification and Analysis
In analytical chemistry, ALA-d14 serves as an internal standard for the quantification of ALA through techniques like gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS) . This application is critical for ensuring accurate measurements in research involving ALA.
Mécanisme D'action
Target of Action
Alpha-Linolenic Acid (ALA) is an essential C-18 n-3 polyunsaturated fatty acid (PUFA), which can be elongated to longer n-3 PUFAs, such as eicosapentaenoic acid (EPA) . These long-chain n-3 PUFAs are the primary targets of ALA . They play a crucial role in human health, particularly in cardiovascular diseases .
Mode of Action
ALA interacts with its targets (long-chain n-3 PUFAs) and exerts anti-inflammatory and pro-resolution effects either directly or through their oxylipin metabolites . It can affect the process of thrombotic through the modulation of PI3K/Akt signaling .
Biochemical Pathways
ALA is metabolized to oxylipins through the Lipoxygenase (LOX), the Cyclooxygenase (COX), and the Cytochrome P450 (CYP450) pathways . These pathways lead to the production of hydroperoxy-, epoxy-, mono-, and dihydroxylated oxylipins .
Pharmacokinetics
ALA is an essential fatty acid that cannot be synthesized by humans . It is typically ingested from food and then converted into eicosapentaenoic acid and docosahexaenoic acid in the body .
Result of Action
The action of ALA leads to an improved lipid profile, a reduction in the inflammatory biomarker C-reactive protein (CRP), and a reduction in cardiovascular diseases (CVDs) and all-cause mortality . In several mouse and cell models, it has been shown that ALA and some of its oxylipins have immunomodulating effects .
Action Environment
The therapeutic effect of ALA will be affected by the dosage . Environmental factors such as diet can influence the action, efficacy, and stability of ALA. For instance, diets rich in ALA have been suggested to have a beneficial role in human cardiovascular diseases .
Safety and Hazards
Orientations Futures
While there is a large body of scientific evidence indicating a cardioprotective effect for omega-3 fatty acids from fish, the relation to cardiovascular health for alpha-linolenic acid (ALA), which is the omega-3 fatty acid from plants, is less clear . Further high-quality studies are needed to firmly establish the clinical efficacy of ALA .
Propriétés
IUPAC Name |
(9Z,12Z,15Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriooctadeca-9,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-VZRNVSMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Linolenic Acid-d14 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is alpha-linolenic acid-d14 used in this study on polyunsaturated fatty acids?
A1: Alpha-linolenic acid-d14 serves as an internal standard in the LC-MS/MS method described in the paper []. Internal standards are crucial for quantitative analysis as they help correct for variations during sample preparation and analysis, leading to more accurate and reliable results.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)









![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)

